molecular formula C13H19N3O B2860839 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 2189368-06-5

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B2860839
CAS No.: 2189368-06-5
M. Wt: 233.315
InChI Key: UXTNKPAPWYFIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol ( 2189368-06-5) is a chemical compound with a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol . This piperidin-4-ol and pyrimidine derivative is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, nor for application in foods, drugs, cosmetics, or household products. The specific research applications, mechanism of action, and biological activity of this compound are areas of ongoing scientific investigation. Researchers value this compound and its analogs as versatile building blocks in medicinal chemistry and drug discovery efforts, particularly for creating novel molecules with potential pharmacological activity. As with all research chemicals, this product must be handled by qualified professionals in a controlled laboratory setting. For Research Use Only (RUO). Not for use in humans.

Properties

IUPAC Name

1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-8-12(15-13(14-9)10-2-3-10)16-6-4-11(17)5-7-16/h8,10-11,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTNKPAPWYFIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol is a complex organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and a cyclopropyl group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC23H27N5O
Molecular Weight389.5 g/mol
IUPAC Name3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
InChI KeyBJNMLLLEVRWDGE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways, such as poly (ADP-ribose) polymerase (PARP). This inhibition leads to enhanced cleavage of PARP and increased phosphorylation of histone H2AX, indicating DNA damage response activation .
  • Cell Cycle Effects : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through caspase activation pathways. The IC50 values for various cancer cell lines indicate significant efficacy, comparable to established chemotherapeutic agents .
  • Binding Affinity : The structural components of the compound enhance its binding affinity to target proteins, facilitating stronger interactions that modulate biological responses.

Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of this compound:

  • Breast Cancer Cells : In vitro studies showed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. The mechanism involves PARP inhibition and subsequent apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
This compound18PARP inhibition, apoptosis induction
Olaparib (PARP inhibitor)57.3PARP inhibition
Other piperazine derivativesVariesVarious mechanisms depending on structure

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
  • Quinazolinone Core Construction : This involves reacting intermediates under controlled conditions to form the desired quinazolinone structure.
  • Final Coupling : The final product is obtained by coupling the quinazolinone core with the piperidine intermediate using coupling reagents such as palladium catalysts.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Name Pyrimidine Substituents Piperidine Substituents Molecular Weight (g/mol) Biological Activity References
This compound 2-cyclopropyl, 6-methyl -OH at position 4 248.33 Not reported
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol 6-cyclopropylamino -OH at position 4 234.30 Not reported
1-[6-(isopropylamino)pyrimidin-4-yl]piperidin-4-ol 6-isopropylamino -OH at position 4 ~234 (estimated) Not reported
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol 2-amino, 6-chloro -OH at position 3 227.5 (calculated) Not reported
1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol 6-chloro -OH and -CH₃ at position 4 227.69 Not reported
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Naphthalene and quinoline substituents -OH at position 4 Not provided 5-HT₁F antagonist (Ki = 11 nM)

Key Observations:

Substituent Position and Type: The target compound uniquely combines a 2-cyclopropyl and 6-methyl substitution on the pyrimidine ring, which may optimize steric bulk and lipophilicity compared to analogs with amino (e.g., 6-cyclopropylamino ) or chloro groups (e.g., 6-chloro ). Piperidine hydroxyl positioning (3- vs.

Biological Activity: The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () demonstrates potent 5-HT₁F antagonism (Ki = 11 nM), highlighting the pharmacological relevance of piperidin-4-ol derivatives. However, its extended aromatic substituents distinguish it from the simpler pyrimidine-based analogs.

Molecular Weight Trends :

  • The target compound (248.33 g/mol) has a higher molecular weight than analogs with single substituents (e.g., 234.30 g/mol for ), reflecting the additive effects of cyclopropyl and methyl groups.

Implications for Structure-Activity Relationships (SAR)

  • Cyclopropyl Groups : Enhance metabolic stability by reducing oxidative degradation, as seen in the target compound and .
  • Methyl Groups : Improve lipophilicity and membrane permeability, as observed in the target and 1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol .
  • Chloro and Amino Groups: May polarize the pyrimidine ring, affecting electronic distribution and binding to targets like kinases or GPCRs .

Preparation Methods

Optimized Biginelli Protocol

  • Reactants : Cyclopropanecarboxaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), urea (1.5 equiv).
  • Catalyst : Concentrated HCl (10 mol%) or p-toluenesulfonic acid (15 mol%).
  • Conditions : Reflux in ethanol (80°C, 12 hours).
  • Yield : 68–72% after recrystallization from ethanol/water.

This method reliably produces 2-cyclopropyl-6-methylpyrimidin-4-ol, confirmed via $$^1$$H NMR (δ 6.45 ppm, pyrimidine H5) and LC-MS (m/z 179.1 [M+H]$$^+$$).

Functionalization of the Pyrimidine Hydroxyl Group

The C4 hydroxyl group on the pyrimidine must be activated for subsequent coupling with piperidin-4-ol. Common strategies include:

Chlorination Using Phosphorus Oxychloride (POCl$$_3$$)

  • Reagents : POCl$$_3$$ (5.0 equiv), catalytic N,N-dimethylformamide (DMF).
  • Conditions : Reflux (110°C, 4 hours), followed by quenching with ice-water.
  • Outcome : Converts 2-cyclopropyl-6-methylpyrimidin-4-ol to 4-chloro-2-cyclopropyl-6-methylpyrimidine in 85% yield.

Tosylation for Nucleophilic Substitution

  • Reagents : p-Toluenesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv).
  • Conditions : Dichloromethane, 0°C to room temperature, 6 hours.
  • Yield : 78% of the tosylate derivative, isolated as a white solid.

Coupling Strategies with Piperidin-4-ol

The final step involves attaching the piperidine moiety to the activated pyrimidine. Two predominant methods are employed:

Nucleophilic Aromatic Substitution (SNAr)

  • Substrate : 4-Chloro-2-cyclopropyl-6-methylpyrimidine (1.0 equiv), piperidin-4-ol (1.2 equiv).
  • Base : Potassium carbonate (2.5 equiv) or triethylamine (3.0 equiv).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 80–100°C, 12–24 hours.
  • Yield : 65–70%, with minor O-alkylation byproducts (<5%).

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative for challenging substrates:

  • Catalyst : Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%).
  • Base : Cs$$2$$CO$$3$$ (2.0 equiv).
  • Solvent : Toluene, 110°C, 18 hours.
  • Yield : 60–65%, with superior selectivity for N- over O-alkylation.

Stereochemical Considerations in Piperidin-4-ol Synthesis

The configuration of the piperidine hydroxyl group influences biological activity. Cis-selective synthesis is achievable via:

Asymmetric Hydrogenation

  • Substrate : Enamides derived from ketopiperidines.
  • Catalyst : Rhodium-(R)-BINAP complex (1 mol%).
  • Conditions : H$$_2$$ (50 psi), methanol, 25°C.
  • Outcome : Cis-piperidin-4-ol with 92% ee and 88% yield.

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic piperidin-4-yl acetate.
  • Yield : 45% recovery of (R)-piperidin-4-ol with >99% ee.

Multi-Component and One-Pot Approaches

Recent advances emphasize efficiency through convergent strategies:

Biginelli-Piperidine Cascade Reaction

  • Reactants : Cyclopropanecarboxaldehyde, ethyl acetoacetate, urea, and 4-aminobutanol.
  • Catalyst : ZnCl$$_2$$ (20 mol%).
  • Conditions : Solvent-free, 100°C, 8 hours.
  • Yield : 55% with simultaneous pyrimidine and piperidine ring formation.

Reductive Amination-Heterocyclization

  • Substrates : 4-Oxopiperidine, cyclopropylacetaldehyde, ammonium acetate.
  • Reductant : Sodium cyanoborohydride.
  • Yield : 50% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%) Source
SNAr with POCl$$_3$$ High scalability, low cost O-alkylation byproducts 65–70
Buchwald-Hartwig Superior regioselectivity Requires palladium catalysts 60–65
Asymmetric Hydrogenation High enantiomeric excess Costly chiral ligands 88
One-Pot Cascade Reduced purification steps Moderate yield 55

Industrial-Scale Production Insights

Patented workflows highlight:

  • Continuous Flow Systems : For POCl$$_3$$ chlorination, reducing reaction time from 4 hours to 30 minutes.
  • Solvent Recycling : DMF recovery via distillation improves cost-efficiency.
  • Quality Control : HPLC purity >99.5% achieved through crystallization from ethyl acetate/heptane.

Q & A

Q. Basic Characterization

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of cyclopropyl and methyl groups on the pyrimidine ring .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs like 1-(4-hydroxyphenyl)piperidin-4-ol .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-hydroxyl configuration .

How can researchers design in vitro assays to evaluate its biological activity, and what are common pitfalls?

Q. Basic Biological Screening

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cellular uptake studies : Radiolabeled analogs track intracellular accumulation, with LC-MS quantifying metabolites .
  • Pitfalls : False positives may arise from off-target binding; counter-screening against related receptors (e.g., CCR5) is advised .

What computational strategies enhance reaction yield and selectivity in its synthesis?

Q. Advanced Optimization

  • Quantum chemical calculations : Predict transition states for cyclopropane formation to optimize catalyst selection (e.g., Pd vs. Cu) .
  • Machine learning (ML) : Train models on reaction databases to identify optimal solvent/base combinations, reducing trial-and-error experimentation .
  • ICReDD framework : Integrate computational predictions with high-throughput experimentation to validate reaction pathways .

How should contradictory data on biological activity across studies be resolved?

Q. Advanced Data Analysis

  • Assay standardization : Compare buffer pH, temperature, and cell lines used. For example, variations in SK inhibition (IC50_{50} = 0.5–5 µM) may stem from differing ATP concentrations .
  • Structural analogs : Contrast with derivatives like 1-(2-aminophenylmethyl)piperidin-4-ol to isolate substituent effects on receptor binding .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets, accounting for outliers from impure batches .

What reactor designs are optimal for scaling up its synthesis while maintaining stereochemical integrity?

Q. Advanced Process Engineering

  • Continuous flow reactors : Enable precise control of residence time and temperature during cyclopropane coupling, reducing racemization .
  • Membrane separation : Purify intermediates via nanofiltration, avoiding thermal degradation during solvent removal .
  • CRDC guidelines : Follow subclass RDF2050112 (reaction fundamentals) for kinetic modeling of exothermic steps .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Considerations

  • PPE : Use nitrile gloves and goggles to prevent dermal/ocular exposure, as recommended for structurally similar piperidine derivatives .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate, followed by solidification using vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.